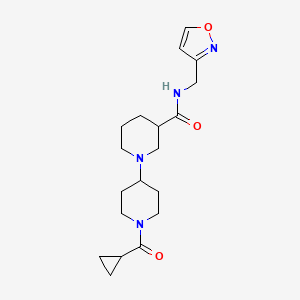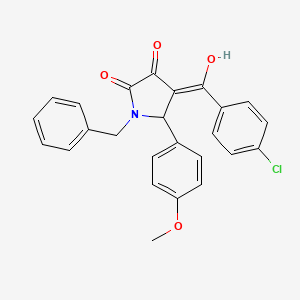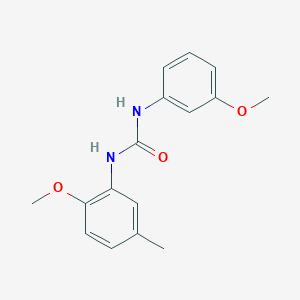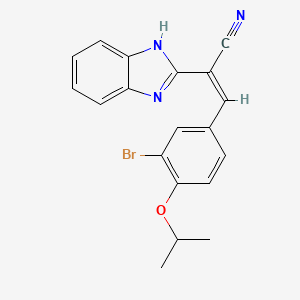
1'-(cyclopropylcarbonyl)-N-(isoxazol-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(cyclopropylcarbonyl)-N-(isoxazol-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as JNJ-193, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. This compound belongs to the class of piperidine-based compounds and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 1'-(cyclopropylcarbonyl)-N-(isoxazol-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of cell growth and survival. In addition, this compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1'-(cyclopropylcarbonyl)-N-(isoxazol-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments. It has a high purity, which makes it suitable for use in various assays and experiments. It is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other compounds, which may limit its use in large-scale studies. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in clinical trials are not fully understood.
Orientations Futures
There are several future directions for the research and development of 1'-(cyclopropylcarbonyl)-N-(isoxazol-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in cancer, inflammation, and neurological disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. This information could be used to design more potent and selective derivatives of this compound. Additionally, future studies could focus on improving the pharmacokinetic properties of this compound, such as its bioavailability and half-life, to enhance its efficacy and reduce its toxicity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans, with the goal of developing it as a novel therapeutic agent.
Conclusion
In conclusion, this compound is a novel small molecule with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1'-(cyclopropylcarbonyl)-N-(isoxazol-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves a series of chemical reactions, starting with the reaction of 1-(cyclopropylcarbonyl)piperidine with isoxazole-3-carboxylic acid to form the corresponding acid chloride. This intermediate is then reacted with N-(3-aminopropyl)-1,4'-bipiperidine-3-carboxamide to give this compound. The overall yield of this synthesis method is around 35%, and the purity of the final product is greater than 98%.
Applications De Recherche Scientifique
1'-(cyclopropylcarbonyl)-N-(isoxazol-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent activity against various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, this compound has demonstrated antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c24-18(20-12-16-7-11-26-21-16)15-2-1-8-23(13-15)17-5-9-22(10-6-17)19(25)14-3-4-14/h7,11,14-15,17H,1-6,8-10,12-13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTFLCBQNBSLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5364936.png)


![N'-benzyl-N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]sulfamide](/img/structure/B5364962.png)
![3-[2-(isobutylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5364965.png)
![5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-yl-1H-pyrazole-3-carboxamide](/img/structure/B5364980.png)


![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5365000.png)
![2-(5-fluoro-2-methylphenyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5365004.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5365023.png)
![1-[(3,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5365029.png)
![7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5365036.png)
